molecular formula C31H29BrF3N5O B443764 1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE

1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE

Cat. No.: B443764
M. Wt: 624.5g/mol
InChI Key: OOWMZIXBQOPRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzhydryl group, a piperazinyl moiety, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the benzhydryl and piperazinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for various scientific applications.

Properties

Molecular Formula

C31H29BrF3N5O

Molecular Weight

624.5g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C31H29BrF3N5O/c32-24-13-11-21(12-14-24)25-19-27(31(33,34)35)40-28(36-25)20-26(37-40)30(41)39-17-15-38(16-18-39)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,20,25,27,29,36H,15-19H2

InChI Key

OOWMZIXBQOPRRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(CC(NC5=C4)C6=CC=C(C=C6)Br)C(F)(F)F

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(CC(NC5=C4)C6=CC=C(C=C6)Br)C(F)(F)F

Origin of Product

United States

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